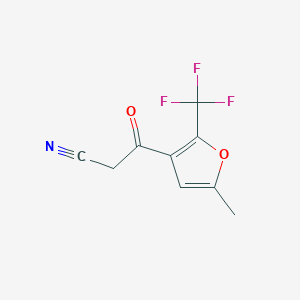
5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE is an organic compound with the molecular formula C9H6F3NO2 It features a furan ring substituted with a trifluoromethyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan ring, which is then functionalized with a trifluoromethyl group.
Reaction Conditions: The nitrile group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form interactions with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
5-METHYL-2-FURO-3-YLACETONITRILE: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
生物活性
5-Methyl-2-(trifluoromethyl)furo-3-ylacetonitrile, with the CAS number 175276-72-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H6F3NO2
- Molecular Weight : 217.14 g/mol
- Structural Characteristics : The compound features a furan ring substituted with a trifluoromethyl group and an acetonitrile moiety, which may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related furan derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound remains to be thoroughly investigated, but structural similarities suggest potential effectiveness against tumors.
Neuroprotective Effects
Neuroprotective effects have been observed in compounds with structural similarities to this compound. These effects are often attributed to the inhibition of reactive oxygen species (ROS) production and modulation of signaling pathways involved in neuronal survival. Further research is required to elucidate the neuroprotective potential of this specific compound.
Case Studies and Research Findings
- Cell Line Studies :
- In Vivo Models :
- Mechanistic Insights :
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Potential efficacy against cancer cell lines |
| Antioxidant | Possible radical scavenging capabilities |
| Neuroprotective | Inhibition of ROS and neuronal protection |
特性
IUPAC Name |
3-[5-methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-5-4-6(7(14)2-3-13)8(15-5)9(10,11)12/h4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIIDKSIRKJEOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938640 |
Source


|
| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-72-9 |
Source


|
| Record name | 3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














